molecular formula C10H9NOS B1600126 2-(4-methoxyphenyl)thiazole CAS No. 27088-84-2

2-(4-methoxyphenyl)thiazole

Cat. No.: B1600126
CAS No.: 27088-84-2
M. Wt: 191.25 g/mol
InChI Key: LRPLPGGILHNNFA-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, represents a cornerstone scaffold in the field of medicinal chemistry. nih.govtandfonline.com Its structural properties, including the ability of its pi (π) electrons to delocalize across the ring, confer a unique aromatic character that allows for diverse chemical reactions. nih.gov This versatility has made the thiazole moiety a fundamental component in numerous natural products, such as Thiamine (Vitamin B1), and a critical structural element in a wide array of synthetic compounds with significant therapeutic applications. nih.gov

The importance of the thiazole nucleus is underscored by its presence in various clinically approved drugs. fabad.org.trglobalresearchonline.net For instance, it is a key feature in antibiotics like penicillin, antiretroviral agents such as ritonavir, and antifungal compounds like abafungin. nih.gov Furthermore, thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antiviral, and antidiabetic effects. mdpi.comnih.gov The ability to modify the thiazole ring at its various positions has allowed medicinal chemists to generate a multitude of new compounds with enhanced therapeutic potential. nih.gov Beyond medicine, thiazole derivatives have also found applications as vulcanizing accelerators, photographic sensitizers, and components in dyes. nih.govtandfonline.com The continuous exploration of thiazole-based compounds highlights their promising role in the discovery of novel drugs with improved efficacy and pharmacokinetic profiles. fabad.org.tr

Overview of 2-(4-methoxyphenyl)thiazole as a Research Focus

Within the vast family of thiazole derivatives, this compound has emerged as a compound of considerable research interest. This specific molecule combines the biologically significant thiazole ring with a 4-methoxyphenyl (B3050149) group. The methoxy (B1213986) (-OCH3) group is an electron-donating group that can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets and improving cellular uptake.

Research into this compound and its derivatives spans several areas. Studies have explored its synthesis through various methods, including the reaction of 4-methoxybenzoic acid with o-aminothiophenol or the cyclization of 2-aminothiophenol (B119425) and 4-methoxybenzaldehyde (B44291). nih.govresearchgate.net The compound serves as a key intermediate or building block for creating more complex molecules with potential therapeutic applications.

Investigations into its biological activities have been a primary focus. For example, derivatives of this compound have been evaluated for their anticancer properties. bibliotekanauki.pljst.go.jp Research has also been conducted on the antimicrobial potential of related structures, with studies reporting activity against various bacterial and fungal strains. nih.govnanomedicine-rj.com Additionally, the unique chemical structure of 2-(amino/hydroxy)-(4-methoxyphenyl)thiazole has led to its investigation in other fields, such as its use as a corrosion inhibitor for mild steel in acidic environments. researchgate.net The ongoing research into this compound and its analogues aims to further elucidate their mechanisms of action and explore their full therapeutic and industrial potential.

Chemical and Physical Properties of this compound Derivatives

The following table summarizes key physical and analytical data for this compound and a related derivative as reported in scientific literature.

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Research ContextReference
2-(4-methoxyphenyl)benzo[d]thiazoleC₁₄H₁₁NOS241.31101Synthesis and Antimicrobial Activity nih.gov
4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamideC₂₄H₁₉N₅O₃S₂489.57142-143Synthesis and Antimicrobial Activity nih.gov

Research Findings on Biological Activity

Derivatives of this compound have been the subject of numerous studies to evaluate their biological potential, particularly in the field of oncology. The table below highlights specific derivatives and their reported anticancer activities against various human cancer cell lines.

Compound DerivativeCancer Cell LineActivity/FindingReference
Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (B77674) (4b)Leukemia (HL-60)Found to be the most potent among the tested derivatives, with an IC₅₀ value of 1.3±0.29μM. It induced cell cycle arrest at the G2/M phase and apoptosis. bibliotekanauki.pl
3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylamino)thiazol-4-yl)prop-2-en-1-one (3a)Liver (HepG-2), Lung (A549), Breast (MCF-7)Showed significant and broad antitumor activity, reported to be more potent than the reference drug Doxorubicin. nih.gov
6-(4-Methoxyphenyl)-8-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-7a,8-dihydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole-2,5,7(3H,4aH,-6H)-trione (5k)Breast (MCF-7), Liver (HEPG2)Investigated as part of a series of thiopyrano[2,3-d]thiazole derivatives showing anticancer activity. jst.go.jp
4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole (89)N/AExhibited significant antioxidant potential by scavenging free radicals and acted as an effective radioprotector against radiation-induced liver damage in mice. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPLPGGILHNNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461576
Record name 2-(4-Methoxy-phenyl)-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27088-84-2
Record name 2-(4-Methoxy-phenyl)-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

While direct experimental ¹H NMR data for 2-(4-methoxyphenyl)thiazole is not widely reported, analysis of closely related analogues, such as 2-(4-methoxyphenyl)-4-methylthiazole, provides valuable insight into the expected spectral features. rsc.org For the 4-methyl analogue, the signals corresponding to the 4-methoxyphenyl (B3050149) group are well-defined. rsc.org

The protons on the phenyl ring typically appear as two doublets in the aromatic region, a characteristic AA'BB' pattern for 1,4-disubstituted benzene (B151609) rings. The methoxy (B1213986) group (-OCH₃) protons are expected to produce a sharp singlet further upfield. The protons on the thiazole (B1198619) ring (H-4 and H-5) would exhibit distinct signals in the aromatic region.

Based on the analysis of 2-(4-methoxyphenyl)-4-methylthiazole, the following assignments for this compound can be inferred rsc.org:

A doublet for the two aromatic protons ortho to the thiazole group.

A doublet for the two aromatic protons ortho to the methoxy group.

Two distinct signals, likely doublets, for the H-4 and H-5 protons of the thiazole ring.

A singlet around 3.8 ppm for the methoxy group protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl H (ortho to thiazole)~7.8-8.0Doublet (d)
Phenyl H (ortho to -OCH₃)~6.9-7.1Doublet (d)
Thiazole H-5~7.2-7.4Doublet (d)
Thiazole H-4~7.7-7.9Doublet (d)
Methoxy (-OCH₃)~3.8Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Similar to ¹H NMR, the ¹³C NMR spectrum for this compound can be predicted by examining related structures. The spectrum for 2-(4-methoxyphenyl)-4-methylthiazole shows characteristic signals for the carbon atoms of the main scaffold. rsc.org The ¹³C NMR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole also provides comparable data for the methoxyphenyl moiety. rsc.org

The spectrum is expected to show distinct signals for the two carbons of the thiazole ring, the six carbons of the phenyl ring (with four unique signals due to symmetry), and the carbon of the methoxy group. The carbon atom of the thiazole ring bonded to the sulfur and nitrogen atoms (C-2) is typically found at a significant downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiazole C-2~167-168
Thiazole C-4~143-145
Thiazole C-5~115-117
Phenyl C (ipso, attached to thiazole)~126-128
Phenyl C (ortho to thiazole)~128-129
Phenyl C (ortho to -OCH₃)~114-115
Phenyl C (ipso, attached to -OCH₃)~161-162
Methoxy (-OCH₃)~55

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching (methoxy group): Expected around 2950-2850 cm⁻¹.

C=N stretching (thiazole ring): A strong absorption band is anticipated in the 1650-1550 cm⁻¹ range.

C=C stretching (aromatic rings): Multiple bands are expected in the 1600-1450 cm⁻¹ region.

C-O stretching (aryl ether): A strong, characteristic band is expected around 1250 cm⁻¹.

C-S stretching: Usually weak bands found in the 800-600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium to Weak
Aliphatic C-H stretch2950 - 2850Medium
C=N / C=C stretch1650 - 1450Strong to Medium
C-O (Aryl Ether) stretch~1250Strong
C-H out-of-plane bend900 - 675Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental formula of a compound.

For this compound (C₁₀H₉NOS), the calculated molecular weight is approximately 191.25 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 191. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. For comparison, the related compound 2-(4-methoxyphenyl)-4-methylthiazole shows a molecular ion peak at m/z 205, corresponding to its formula C₁₁H₁₁NOS. rsc.org

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray crystallography allows for the determination of the three-dimensional atomic and molecular structure of a crystal. This technique provides precise bond lengths, bond angles, and information on the packing of molecules in the crystal lattice.

Currently, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound in the searched literature. Studies on related benzothiazole (B30560) derivatives have also noted a lack of available crystal data. researchgate.net Crystallographic data has been reported for more complex derivatives, but this information is outside the scope of the parent compound. iucr.org

Elemental Analysis

Elemental analysis determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized substance.

While specific experimental results for this compound are not available in the cited literature, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₉NOS. These calculated values serve as a benchmark for experimental verification. For comparison, the found elemental analysis for 2-(4-methoxyphenyl)-4-methylthiazole closely matched its calculated values. rsc.org

Table 4: Calculated Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.0162.80%
HydrogenH1.0084.74%
NitrogenN14.017.32%
OxygenO16.008.36%
SulfurS32.0716.77%

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in understanding the redox properties and potential applications of this compound, particularly in the fields of polymer science and corrosion inhibition.

Cyclic Voltammetry in Polymerization Studies

Cyclic voltammetry (CV) is a key technique for studying the electropolymerization of this compound derivatives. In a study on the electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole, CV measurements were conducted using a standard three-electrode cell with a saturated calomel (B162337) electrode (SCE) as the reference. electronicsandbooks.com The resulting voltammogram for the polymer film showed a pair of redox peaks, with an anodic peak potential at 1040 mV and a cathodic peak potential at 480 mV. electronicsandbooks.com This indicates the successful formation of a conducting polymer film on the platinum electrode. The study also investigated the kinetics of the electropolymerization reaction, determining the reaction order with respect to current density, hydrochloric acid concentration, and monomer concentration to be 1.10, 1.10, and 0.99, respectively. electronicsandbooks.comtandfonline.com The apparent activation energy for the process was calculated to be 66.91 kJ/mol. electronicsandbooks.comtandfonline.com

Table 1: Cyclic Voltammetry Data for Poly[2-amino-4-(4-methoxyphenyl)thiazole] electronicsandbooks.com

ParameterValue
Anodic Peak Potential (Epa)1040 mV
Cathodic Peak Potential (Epc)480 mV
Apparent Activation Energy (Ea)66.91 kJ/mol

Data from cyclic voltammetry studies on the electropolymerization of 2-amino-4-(4-methoxyphenyl)thiazole.

Potentiodynamic Polarization Curves in Corrosion Studies

Potentiodynamic polarization is employed to evaluate the corrosion inhibition properties of this compound derivatives. For instance, the inhibitory effects of 2-amino-4-(4-methoxyphenyl)-thiazole (MPT) on mild steel corrosion were assessed in both 0.5 M H2SO4 and 1 M HCl solutions. researchgate.net The polarization curves demonstrated that MPT acts as a mixed-type inhibitor. researchgate.net In HCl solution, it primarily inhibited the anodic corrosion, while in H2SO4 solution, it predominantly inhibited the cathodic corrosion. researchgate.net The addition of the electron-donating methoxy group in MPT was suggested to enhance its adsorption ability on the mild steel surface, leading to a high inhibition efficiency of up to 95% in the H2SO4 solution. researchgate.netsemanticscholar.org This superior performance was noted when compared to a similar inhibitor lacking the methoxy group, 2-amino-4-phenylthiazole (B127512) (APT). researchgate.net

Electrochemical Impedance Spectroscopy (EIS) in Corrosion Studies

Electrochemical Impedance Spectroscopy (EIS) provides further insight into the corrosion inhibition mechanism. When studying 2-amino-4-(4-methoxyphenyl)-thiazole (MPT) as a corrosion inhibitor for mild steel, EIS measurements were performed. researchgate.net The results from EIS, in conjunction with potentiodynamic polarization, confirmed the effective inhibition of mild steel corrosion in acidic solutions. researchgate.net The adsorption of MPT on the mild steel surface was found to follow the Langmuir adsorption isotherm in both acidic environments studied. researchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Fluorescence (EDXRF) for Nanomaterial Characterization

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Fluorescence (EDXRF) are instrumental in characterizing the morphology and elemental composition of nanomaterials incorporating this compound.

In a study involving the surface modification of Fe3O4 magnetic nanoparticles (MNPs) with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, SEM images confirmed the spherical morphology of the nanoparticles. researchgate.netnanomedicine-rj.com The average particle size of the prepared Fe3O4 MNPs was determined to be approximately 12 nm. researchgate.netnanomedicine-rj.com EDXRF analysis was used to confirm the elemental composition of the synthesized compound, with peaks corresponding to iron (Fe), oxygen (O), and carbon (C) being identified. nanomedicine-rj.com The presence of the carbon peak was indicative of the successful attachment of the 2-amino-4-(4-methoxyphenyl)-1,3-thiazole onto the surface of the MNPs. nanomedicine-rj.com

Another study investigated the use of a H3PW12O40-amino-functionalized CdFe12O19@SiO2 nanocomposite as a catalyst for the synthesis of thiazole-2(3H)-thiones, including a derivative of this compound. nanochemres.orgnanochemres.org SEM was used to characterize the microscopic morphology of this nanocatalyst. nanochemres.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic properties of this compound and its derivatives. The UV-Vis spectrum provides information about the electronic transitions within the molecule.

The UV-Vis spectrum of this compound and its derivatives is influenced by the electronic nature of the substituents. The electron-donating methoxy group on the phenyl ring can cause a shift in the π→π* transitions. In a study of 2-amino-4-(4-methoxyphenyl)-thiazole as a corrosion inhibitor, UV-Vis spectroscopy was used to demonstrate a direct correlation between experimental data and theoretical calculations. researchgate.net The characterization of the polymer derived from 2-amino-4-(4-methoxyphenyl)thiazole also included UV-visible spectroscopy. electronicsandbooks.com

Furthermore, in the synthesis of arylidenehydrazinyl-4-methoxyphenylthiazole derivatives, UV-Vis spectroscopy was part of the structural elucidation process. worktribe.com Similarly, the characterization of a thiazole derivative, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl),2-N'-(2-methoxyphenyl) imino thiazolidin-4-one, involved UV-Vis spectroscopy to study its optical behavior and electronic transitions. tandfonline.com

Based on the conducted searches, it is not possible to generate a scientifically accurate article on the computational and theoretical investigations of This compound that adheres to the specific outline provided.

The available scientific literature predominantly focuses on a related but structurally distinct compound: 2-(4-methoxyphenyl)benzo[d]thiazole . This molecule contains an additional fused benzene ring, which significantly alters its electronic, structural, and vibrational properties.

Using data from the benzothiazole derivative would be scientifically inaccurate and would violate the strict instructions to focus solely on "this compound". To ensure the integrity and accuracy of the information presented, the generation of the article cannot proceed without specific research data on the requested compound.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Thiazole

Molecular Dynamics Simulations

Adsorption Mechanisms on Surfaces (e.g., Metal Surfaces)

Computational and experimental studies on derivatives of 2-(4-methoxyphenyl)thiazole have elucidated its mechanism of adsorption, particularly on metal surfaces like mild steel, where it acts as a corrosion inhibitor. The adsorption process is critical for forming a protective layer that isolates the metal from the corrosive environment.

Studies on 2-amino-4-(4-methoxyphenyl)-thiazole (MPT) in acidic solutions show that its adsorption on a mild steel surface conforms to the Langmuir adsorption isotherm. researchgate.netnjtech.edu.cn This model suggests the formation of a monolayer of the inhibitor on the metal surface. The Gibbs free energy of adsorption (ΔG°ads) for a related derivative was calculated to be –37 kJ/mol, a value that indicates a mechanism involving both physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net

The adsorption mechanism involves the interaction of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic rings with the vacant d-orbitals of iron atoms on the steel surface. Quantum chemical calculations indicate that the presence of the electron-donating methoxy (B1213986) (–OCH₃) group enhances the molecule's ability to adsorb onto the metal surface. researchgate.netnjtech.edu.cn Molecular dynamics simulations further reveal that in acidic environments, the protonated form of the molecule can have a superior binding energy on the iron surface, facilitated by the presence of anions like sulfate. researchgate.netnjtech.edu.cn This combined physical and chemical bonding creates a stable protective film, effectively inhibiting the corrosion process. researchgate.net

Intermolecular Interactions (Hirshfeld Surface Analysis, Fingerprint Plots)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis has been performed on several thiazole (B1198619) derivatives containing phenyl and methoxyphenyl groups to understand their crystal packing. dergipark.org.trnih.goviucr.orgresearchgate.net The analysis maps the electron distribution of a molecule within its crystalline environment, highlighting the regions involved in intermolecular contacts.

The primary interactions governing the crystal packing of these compounds are typically weak van der Waals forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For closely related structures, the most significant contribution to the crystal packing comes from hydrogen-hydrogen (H···H) contacts, often accounting for a large percentage of the total surface interactions. nih.govresearchgate.net

Other principal interactions include carbon-hydrogen/hydrogen-carbon (C···H/H···C) and oxygen-hydrogen/hydrogen-oxygen (O···H/H···O) contacts. nih.govresearchgate.net These interactions, along with contributions from other contacts like sulfur-hydrogen (S···H) and nitrogen-hydrogen (N···H), collectively stabilize the three-dimensional supramolecular structure. In some derivatives, C—H···π interactions also play a role in linking molecules into a network. nih.gov

Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for Representative Thiazole Derivatives.
Interaction Type2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole nih.govresearchgate.netkayseri.edu.trEthyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-... iucr.org
H···H39.2%42.6%
C···H/H···C25.2%15.5%
O···H/H···O8.0%16.8%
Cl···H/H···Cl11.4%N/A
Other Contacts16.2%25.1%

In Silico Pharmacological Profiling

In silico tools are frequently used in drug discovery to predict the pharmacokinetic and pharmacodynamic properties of a molecule, helping to identify potential drug candidates early in the development process.

ADME properties determine the bioavailability and disposition of a compound in the body. Predictions for this compound derivatives have been carried out using various software platforms like SwissADME and pkCSM. dergipark.org.trdergipark.org.tr These studies suggest that many derivatives of this compound possess favorable ADME profiles. For instance, a study on (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole indicated a favorable ADME profile, suggesting its potential as a therapeutic agent. tandfonline.com Generally, these compounds are predicted to have good gastrointestinal (GI) absorption. aaup.edu However, predictions also indicate that they are unlikely to cross the blood-brain barrier (BBB). aaup.edu Some derivatives are predicted to be substrates for P-glycoprotein (P-gp), which can influence their distribution and elimination. Furthermore, these compounds may act as inhibitors of cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C19, CYP2C9, and CYP3A4, which could lead to potential drug-drug interactions. aaup.edu

Toxicity prediction is a crucial step to flag potentially harmful compounds. In silico toxicological assessments for this compound derivatives are often performed alongside ADME predictions. dergipark.org.trdergipark.org.tr Studies on compounds like 2-(4-methoxyphenyl)benzo[d]thiazole have confirmed non-toxic behavior in ADMET studies. dergipark.org.tr The predictions generally cover endpoints such as AMES toxicity (mutagenicity), hERG (human Ether-à-go-go-Related Gene) inhibition (cardiotoxicity), and maximum tolerated dose in humans. The results for many thiazole derivatives indicate a low risk of mutagenicity or other significant toxicities, supporting their potential for further development. dergipark.org.tr

Drug likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. This is often assessed using established rules such as Lipinski's Rule of Five. In silico evaluations of various this compound derivatives have shown that they generally comply with Lipinski's rules. impactfactor.org This compliance suggests that these molecules possess favorable properties for oral bioavailability, such as appropriate molecular weight, lipophilicity (LogP), and numbers of hydrogen bond donors and acceptors. These positive drug-likeness profiles make them attractive candidates for further investigation as potential therapeutic agents. impactfactor.org

Table 2: Summary of In Silico Pharmacological Predictions for this compound Derivatives.
ParameterPredicted OutcomeImplication
Gastrointestinal (GI) Absorption High aaup.eduGood potential for oral administration.
Blood-Brain Barrier (BBB) Permeation Low / No aaup.eduLikely to have minimal central nervous system side effects.
P-glycoprotein (P-gp) Substrate Yes (for some derivatives)May be subject to active efflux, affecting distribution.
CYP Enzyme Inhibition Inhibitor of CYP1A2, CYP2C9, CYP3A4 etc. aaup.eduPotential for drug-drug interactions.
AMES Toxicity Non-mutagenic dergipark.org.trLow risk of causing genetic mutations.
hERG I Inhibition Non-inhibitor dergipark.org.trLow risk of cardiotoxicity.
Lipinski's Rule of Five Compliant impactfactor.orgFavorable drug-like properties for oral bioavailability.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a biological target, such as a protein or enzyme. Numerous molecular docking studies have been performed on derivatives of this compound to explore their potential as inhibitors for various therapeutic targets.

These studies have shown that this compound derivatives can bind effectively to the active sites of several important proteins:

Anticancer Targets: Derivatives have been docked against cancer-related proteins such as tubulin, DNA gyrase, and various kinases. dergipark.org.tracs.org For example, docking studies of a derivative against a target receptor (PDB ID: 4xt2) showed an excellent docking score comparable to the anticancer drug Dasatinib, indicating favorable binding interactions. tandfonline.com Another study identified 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one as having a high binding affinity (-6.8 kcal/mol) to its target, with the methoxyphenyl group enhancing receptor interactions. impactfactor.org

COX Enzymes: A series of this compound-4-carboxamide derivatives were evaluated as potential inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. nih.gov

Viral Proteases: The core structure has been investigated for its potential to inhibit viral enzymes. Docking studies against the main protease of SARS-CoV-2 (PDB ID: 6LU7) showed high docking scores, suggesting potential antiviral activity. nottingham.ac.uk

The binding in these complexes is typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking with key amino acid residues in the active site. The methoxyphenyl group often plays a crucial role in these interactions, fitting into hydrophobic pockets or forming specific hydrogen bonds.

Table 3: Summary of Molecular Docking Studies for this compound Derivatives.
Biological TargetPDB IDDerivative TypeKey Findings / Interactions
Anticancer Receptor4xt2Hydrazinyl-thiazoleExcellent docking score, comparable to Dasatinib. Interactions with VAL422B, LEU407D, MET426D. tandfonline.com
Metastasis factor (S100A4)N/ABenzo[d]thiazoleMolecule binds strongly and can modulate cancer protein signaling. dergipark.org.tr
Tubulin4O2BDisubstituted thiazoleIdentified as potent tubulin polymerization inhibitors with excellent binding modes. acs.org
DNA Gyrase4DUHDisubstituted thiazolePotential to inhibit DNA gyrase-ATPase activity. dergipark.org.tr
SARS-CoV-2 Main Protease6LU7Thiazole-2-carboxamideHigh docking scores, confirmed inhibitory action via molecular dynamics. nottingham.ac.uk
Antimicrobial Target1KZNThiazolidin-4-oneHigh binding affinity (-6.8 kcal/mol); methoxyphenyl group enhances interactions. impactfactor.org

Ligand-Receptor Interactions in Biological Systems

Molecular docking studies have revealed that the this compound scaffold is a versatile pharmacophore capable of interacting with a diverse range of biological receptors. The nature of these interactions is largely dictated by the structural features of the compound and the topology of the receptor's binding pocket.

A recurring theme in the ligand-receptor interactions of this compound is the significant role of the 4-methoxyphenyl (B3050149) group. This moiety is often crucial for establishing key binding contacts within the receptor. For instance, in studies involving AMPA receptors, the methoxyphenyl substituent is considered paramount for the interaction. It is suggested that increased hydrophobic interactions and enhanced electron density around the phenyl ring, facilitated by the methoxy group, contribute to a more efficient and prolonged engagement with the receptor nih.gov.

In other systems, such as the human adenosine A3 receptor, derivatives of this compound have been shown to form specific hydrogen bonds. A notable interaction involves the formation of a hydrogen bond between the compound and the amino acid residue Gln167, a unique residue in the A3 subtype, which may explain the compound's selectivity.

Furthermore, computational investigations of a closely related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, have confirmed its stability and potential to bind strongly with cancer-related receptors, including the metastasis factor S100A4 and the adhesion G protein-coupled receptor ADGRL3 nih.gov. These theoretical studies highlight the compound's potential to modulate signaling pathways involved in cancer progression.

Identification of Specific Amino Acid Residues and Binding Energies

A primary strength of computational analysis is its ability to identify the precise amino acid residues that a ligand interacts with inside a protein's active site and to estimate the strength of this interaction, often expressed as a binding energy.

For the anti-inflammatory target Cyclooxygenase-2 (COX-2), detailed molecular docking studies on structurally similar 2-(trimethoxyphenyl)-thiazoles have provided a plausible binding model. These studies identified key hydrogen bond interactions with a series of amino acid residues, including Arginine (Arg120), Tyrosine (Tyr355), Serine (Ser530), Methionine (Met522), and Tryptophan (Trp387). als-journal.com Additionally, hydrophobic contacts were detected with several other residues, such as Leucine (Leu352), Valine (Val349), Leucine (Leu359), Phenylalanine (Phe518), Glycine (Gly526), and Alanine (Ala527) als-journal.com. These interactions anchor the ligand within the COX-2 active site, explaining its inhibitory activity.

In the context of antibacterial research, thiazole derivatives have been investigated as inhibitors of DNA gyrase. Molecular docking has shown that these compounds can possess the necessary structural features for effective inhibition of E. coli gyrase B by interacting with key amino acids such as Aspartate (Asp73) and Glycine (Gly77). Docking studies on a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines yielded docking scores ranging from -6.78 to -7.42 kcal/mol, indicating a strong binding affinity to the active site of DNA gyrase als-journal.com.

Molecular docking analyses of 2-(4-methoxyphenyl)benzo[d]thiazole have confirmed that the molecule binds strongly to the cancer receptors S100A4 and ADGRL3 nih.gov. However, the specific amino acid residues and precise binding energies from this particular study were not detailed in the available literature.

The table below summarizes the key interacting residues identified for thiazole derivatives with various biological targets.

Target ProteinInteracting Amino Acid ResiduesType of Interaction
COX-2 Arg120, Tyr355, Ser530, Met522, Trp387Hydrogen Bonding als-journal.com
Leu352, Val349, Leu359, Phe518, Gly526, Ala527Hydrophobic Contact als-journal.com
DNA Gyrase B Asp73, Gly77Key Interactions

Evaluation Against Specific Therapeutic Targets (e.g., Cancer Receptors like S100A4, ADGRL3, COX-2, DNA gyrase)

Computational models are frequently validated by comparing their predictions with experimental data, such as the inhibitory activity of a compound against a specific therapeutic target.

Cancer Receptors (S100A4 and ADGRL3): Theoretical investigations have highlighted the potential of this compound derivatives as anticancer agents. Molecular docking studies on 2-(4-methoxyphenyl)benzo[d]thiazole confirmed that the molecule is stable and binds strongly to the metastasis factor S100A4 and the adhesion G protein-coupled receptor ADGRL3 nih.gov. This suggests that the compound could modulate the signaling of these cancer-related proteins, potentially altering the initiation and progression of cancer nih.gov.

COX-2: Derivatives of this compound have been evaluated for their ability to inhibit COX enzymes, which are key targets for anti-inflammatory drugs. In vitro assays have shown that these compounds can be potent inhibitors. For example, a series of 2-(trimethoxyphenyl)-thiazoles, structurally analogous to the subject compound, demonstrated significant COX-2 inhibition with IC₅₀ values ranging from 23.26 µM to 28.87 µM als-journal.com. One of the more selective compounds showed a COX-2 selectivity index of 9.24, which is comparable to the established NSAID, meloxicam als-journal.com. Another study on methoxyphenyl thiazole carboxamide derivatives found inhibitory activity against the COX-2 enzyme in the range of 53.9–81.5% at a 5 µM concentration.

DNA Gyrase: As a validated antibacterial target, DNA gyrase has been a focus for inhibitors based on the thiazole scaffold. A series of morpholine-based thiazole derivatives showed potent DNA gyrase inhibitory activity, with several compounds exhibiting IC₅₀ values better than the reference drug ciprofloxacin als-journal.com. The most active compounds in this series had IC₅₀ values as low as 3.52 µg/ml als-journal.com. These findings are supported by molecular docking data, which indicated a better binding affinity for the active site of DNA gyrase compared to ciprofloxacin als-journal.com.

The following table provides a summary of the inhibitory activities of this compound derivatives against these therapeutic targets.

Therapeutic TargetCompound SeriesMeasurementResult
COX-2 2-(trimethoxyphenyl)-thiazolesIC₅₀23.26 - 28.87 µM als-journal.com
2-(trimethoxyphenyl)-thiazolesSelectivity Index9.24 als-journal.com
methoxyphenyl thiazole carboxamides% Inhibition (at 5 µM)53.9 – 81.5%
DNA Gyrase morpholine-based thiazolesIC₅₀3.52 - 4.32 µg/ml als-journal.com

Pharmacological and Biological Activities of 2 4 Methoxyphenyl Thiazole and Its Derivatives

Antimicrobial Efficacy

Derivatives of 2-(4-methoxyphenyl)thiazole have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antitubercular properties. These compounds represent a promising class of agents in the ongoing search for new and effective treatments for infectious diseases.

Antibacterial Activities

The antibacterial potential of this compound derivatives has been evaluated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Various synthesized thiazole (B1198619) derivatives have shown notable activity against Escherichia coli, a common Gram-negative bacterium. For instance, certain acetamide (B32628) substituted thiazole derivatives have displayed potent microbial activity against E. coli. taylorandfrancis.com Similarly, significant inhibitory activity against E. coli has been observed for other novel thiazole-based compounds. nih.gov

The efficacy of these derivatives extends to Gram-positive bacteria such as Staphylococcus aureus. Studies have revealed that various thiazole derivatives exhibit prominent antibacterial activity against S. aureus. taylorandfrancis.combiointerfaceresearch.com The introduction of a heterocyclic system at the 5-position of the thiazole ring has been shown to enhance antibacterial activity, with some derivatives showing reactivity against S. aureus. mdpi.com

Activity against Bacillus subtilis has also been reported. Acetamide substituted thiazole derivatives, for example, have demonstrated potent microbial activity against this Gram-positive bacterium. taylorandfrancis.com

While specific studies on Pseudomonas mirabilis are less common, the broad-spectrum activity of some thiazole derivatives against other Gram-negative bacteria like Pseudomonas aeruginosa suggests potential efficacy. biointerfaceresearch.com For instance, 2-hydroxy-4-methoxybenzaldehyde, a related compound, has been shown to possess antibiofilm and antivirulence efficacies against P. mirabilis. nih.gov

Information regarding the specific activity of this compound derivatives against Corynebacterium xerosis is limited in the available literature. However, this bacterium is known to be susceptible to various antimicrobial agents, and the broad activity of thiazole derivatives suggests they could be of interest in this context.

Bacterial StrainActivity of this compound DerivativesKey Findings
Escherichia coli (Gram-negative)ActiveAcetamide and other thiazole derivatives show potent activity. taylorandfrancis.comnih.gov
Staphylococcus aureus (Gram-positive)ActiveVarious derivatives exhibit prominent antibacterial action. taylorandfrancis.combiointerfaceresearch.com
Bacillus subtilis (Gram-positive)ActiveAcetamide substituted derivatives have shown potent activity. taylorandfrancis.com
Pseudomonas mirabilis (Gram-negative)Potentially ActiveBroad-spectrum activity against other Gram-negative bacteria suggests potential. Related compounds show efficacy. biointerfaceresearch.comnih.gov
Corynebacterium xerosis (Gram-positive)Data Not AvailableSpecific studies are limited, but broad-spectrum activity of thiazoles is noted.

Antifungal Activities

The antifungal properties of this compound derivatives have been investigated against clinically relevant fungal pathogens.

Numerous studies have highlighted the potent anti-Candida activity of these compounds. Thiazolylhydrazone derivatives, including those with a 4-methoxyphenyl (B3050149) group, have demonstrated significant antifungal activity against Candida albicans, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. dmed.org.ua Novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have also shown very strong antifungal effects against clinical isolates of C. albicans. ekb.eg Some 2-hydrazinyl-thiazole derivatives have exhibited MIC values against C. albicans that were four times lower than the reference drug fluconazole. biointerfaceresearch.com

Activity against Aspergillus niger has also been documented. Certain thiazole derivatives have shown significant inhibition zones against this opportunistic fungal pathogen. mdpi.com The antifungal screening of various triazolo-thiadiazole derivatives, which share structural similarities, has also demonstrated activity against A. niger. mdpi.com

Fungal StrainActivity of this compound DerivativesKey Findings
Candida albicansHighly ActiveThiazolylhydrazone and other derivatives show potent activity, some exceeding that of fluconazole. biointerfaceresearch.comdmed.org.uaekb.eg
Aspergillus nigerActiveDerivatives have demonstrated significant zones of inhibition against this fungus. mdpi.commdpi.com

Antitubercular and Antimycobacterial Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Thiazole-containing compounds, including derivatives of this compound, have shown promise in this area.

A variety of thiazole derivatives have been synthesized and evaluated for their antimycobacterial activity. For instance, acetylene-containing 2-(2-hydrazinyl)thiazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis H37Rv strain. nih.gov Furthermore, thiazolidine-2,4-dione-based hybrids have demonstrated high antimycobacterial activity against both reference and wild strains of M. tuberculosis. sapub.org The antitubercular activity of chalcones bearing pyridinyl and hydroxyphenyl moieties, which are structurally related to the core of interest, has also been reported. ut.ac.ir

Anti-oxidant Activities

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of this compound and its derivatives has been a subject of interest in medicinal chemistry.

Several studies have demonstrated the antioxidant properties of these compounds. For example, a synthesized derivative, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, exhibited significant antioxidant potential by scavenging free radicals. researchgate.net Other research has shown that novel thiazole derivatives with phenolic fragments possess antioxidant activity that, in some cases, exceeds that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. researchgate.net The antioxidant properties of 2-hydroxy-4-(4-methoxyphenyl)thiazole are also being explored for applications in cosmetic formulations to protect the skin from oxidative stress. rsc.org

Anticancer and Antitumor Potential

The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Studies

The in vitro cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, revealing promising antitumor potential.

A derivative, [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide, was found to be effective in inhibiting the growth of human hepatocarcinoma HepG2 cells. Other studies on thiazole derivatives have also reported cytotoxic activity against HepG2 cells. ekb.eg

The cytotoxic effects of this compound derivatives have been observed against human breast cancer cell lines. For instance, the aforementioned [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene] derivative showed activity against the MCF-7 breast cancer cell line. Thiazole-amino acid hybrid derivatives have also demonstrated good cytotoxicity towards MCF-7 cells.

Research has also indicated the potential of these compounds against human ovarian cancer. 2-(4-Aminophenyl)benzothiazole derivatives, which share a similar structural backbone, potently inhibit specific human ovarian carcinoma cell lines, with GI50 values in the nanomolar range.

In the context of human colon cancer, certain thiazole derivatives have demonstrated cytotoxic effects. One study reported an IC50 value of 4.7 µg/ml for a thiazole derivative against a human colon cancer cell line. ekb.eg

While specific data on human renal cell lines is less prevalent, the broad-spectrum anticancer activity of thiazole derivatives suggests potential in this area as well. The structural similarity to compounds like 2-(4-aminophenyl)benzothiazoles, which have shown activity against renal cell lines, supports this notion.

Cancer Cell LineActivity of this compound DerivativesKey Findings
HepG2-1 (Hepatocellular Carcinoma)ActiveDerivatives have shown effective growth inhibition. ekb.eg
Human Breast Cancer (e.g., MCF-7)ActiveVarious derivatives, including thiazole-amino acid hybrids, exhibit cytotoxicity.
Human Ovarian CancerPotentially ActiveStructurally related benzothiazoles show potent inhibition.
Human Colon CancerActiveThiazole derivatives have demonstrated cytotoxic effects with low IC50 values. ekb.eg
Human Renal CancerPotentially ActiveBroad anticancer activity and structural similarities to active compounds suggest potential.

Molecular Targets and Signaling Modulation

Derivatives of this compound have been shown to interact with specific molecular targets, thereby modulating key signaling pathways involved in disease progression, particularly in cancer.

Metastasis Factor (S100A4): The S100A4 protein is a known promoter of metastasis, and its inhibition is a key strategy in cancer therapy. nih.govnih.govscispace.com Research has identified inhibitors of S100A4, which are crucial for its biological functions in metastasis. researchgate.net These inhibitors have been shown to disrupt the interaction between S100A4 and non-muscle myosin IIA, a process vital for cancer cell motility and invasion. researchgate.netdntb.gov.ua

Adhesion GPCR ADGRL3: Adhesion G protein-coupled receptors (aGPCRs), such as ADGRL3, are involved in various physiological processes, including neurodevelopment. nih.govnih.govmdpi.com Synthetic binders have been developed that can modulate the function of ADGRL3. osti.govresearchgate.net For instance, an engineered antibody, LK30, acts as a specific agonist for ADGRL3 and can disrupt its interaction with certain ligands, highlighting the potential for fine-tuned therapeutic intervention. nih.govresearchgate.net

Molecular TargetCompound Type/ExampleEffectTherapeutic Potential
Metastasis Factor (S100A4)Thiazole-based covalent inhibitorsInhibits S100A4-myosin-IIA interaction, reduces cancer cell migration. researchgate.netdntb.gov.uaAnti-metastatic cancer therapy. nih.govscispace.com
Adhesion GPCR ADGRL3Engineered antibody (LK30)Acts as a specific agonist, modulates ligand interaction. nih.govresearchgate.netNeurological disorders. nih.govnih.gov

Apoptosis Induction

A significant area of research for this compound derivatives has been their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for anticancer agents. researchgate.nettums.ac.ir

Studies have shown that these compounds can trigger apoptosis through various mechanisms. For example, certain thiazole derivatives have been found to activate intrinsic apoptotic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins. nih.gov In human cancer cell lines, these compounds have demonstrated potent antiproliferative activity, leading to cell death. nih.govacs.org Some derivatives have been observed to cause apoptosis by disrupting microtubule dynamics, which is a validated anticancer strategy. nih.gov The induction of apoptosis is often a key contributor to the cytotoxic effects of these compounds against various cancer cell lines. researchgate.net

Compound SeriesCancer Cell Line(s)Observed Mechanism of Apoptosis
2-Substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazolesMCF-7 (Breast), HT-29 (Colon), and othersActivation of caspase-2, -3, and -8; disruption of microtubule dynamics. nih.gov
Thiazole-hydrazinoacetyl derivativesA549 (Lung), MCF-7 (Breast)Induction of cancer cell death via apoptosis. researchgate.net

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. mdpi.comwjpmr.comconnectjournals.com Many non-steroidal anti-inflammatory drugs (NSAIDs) have limitations, prompting the search for new and effective anti-inflammatory agents. rasayanjournal.co.inwjpmr.com

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. researchgate.net Various synthesized thiazole compounds have shown significant anti-inflammatory activity in preclinical models, with some exhibiting potency comparable to standard drugs like diclofenac (B195802) sodium. rasayanjournal.co.innih.gov The presence of different substituents on the thiazole core can modulate the anti-inflammatory and analgesic activity. rasayanjournal.co.inwjpmr.com

Compound SeriesIn Vitro/In Vivo ModelKey FindingsReference Compound
2,4-disubstituted 1,3-thiazole derivativesAlbumin denaturation method (in vitro)Significant anti-inflammatory activity, with some compounds showing better activity than the standard. rasayanjournal.co.inDiclofenac sodium rasayanjournal.co.in
Thiazole-substituted benzothiazolesCarrageenan-induced paw edema (in vivo)Potent anti-inflammatory and analgesic effects. nih.govIndomethacin nih.gov
Substituted phenyl thiazole derivativesCarrageenan and formalin induced rat paw edema (in vivo)Appreciable anti-inflammatory activity. wjpmr.comNimesulide wjpmr.com

Other Noteworthy Biological Activities

Beyond their anticancer and anti-inflammatory potential, derivatives of this compound have demonstrated a range of other important biological activities. jchemrev.comresearchgate.net

The development of new antiviral agents is a critical area of research due to the emergence of drug-resistant viral strains. nih.gov Thiazole derivatives have been identified as a promising class of compounds with activity against a variety of viruses, including Human Immunodeficiency Virus (HIV). nih.govtandfonline.comnih.gov

Certain thiazole-containing compounds have shown potent anti-HIV activity, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netnih.gov Structure-activity relationship studies have highlighted specific structural features that are crucial for their antiviral efficacy. nih.gov The versatility of the thiazole scaffold allows for the design of compounds that can inhibit viral replication and are active against drug-resistant strains. nih.gov

Protozoal infections, including malaria, continue to be a major global health concern, necessitating the discovery of new therapeutic agents. nih.gov Thiazole derivatives have shown promise in this area, with demonstrated activity against various protozoan parasites. nih.govmdpi.commdpi.com

Research has shown that certain thiazole-based compounds exhibit significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govunl.pt Additionally, these compounds have been evaluated against other protozoa, such as Trypanosoma cruzi and Leishmania amazonensis, showing potential for the development of broad-spectrum antiparasitic drugs. unl.pt

Inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com Several studies have focused on the potential of thiazole derivatives as cholinesterase inhibitors. nih.govcumhuriyet.edu.trresearchgate.net

Antihypertensive Properties

Research into the therapeutic potential of thiazole derivatives has identified certain compounds with promising antihypertensive activities. clockss.orgnih.gov A study focusing on the synthesis of 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines revealed significant antihypertensive effects for several compounds in this series. nih.gov The activity of these derivatives was evaluated using the tail-cuff method, with clonidine (B47849) used as a reference compound. nih.gov Notably, compounds designated as 24-28 in the study demonstrated significant antihypertensive activity. nih.gov

In another line of research, a series of thiazole derivatives incorporating a pyrazole (B372694) moiety were synthesized and evaluated for their α-blocking activity, a mechanism known to contribute to lowering blood pressure. clockss.orgresearchgate.net The reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with various thiosemicarbazone derivatives yielded a range of novel thiazole compounds. clockss.org Pharmacological screening of these synthesized compounds indicated that many possess good antihypertensive α-blocking activity. clockss.orgresearchgate.net

Compound SeriesKey Structural FeaturesObserved ActivityReference
1-(2-Thiazolyl)-3,5-disubstituted-2-pyrazolinesA central pyrazoline ring attached to a thiazole moietyCompounds 24-28 showed significant antihypertensive activity. nih.gov
Thiazole-Pyrazole HybridsThiazole ring linked to a pyrazole moietyMany compounds exhibited good antihypertensive α-blocking activity. clockss.orgresearchgate.net

Antiproliferative Activities

Derivatives of this compound have been the subject of extensive investigation for their potential as anticancer agents, with several studies demonstrating significant antiproliferative activity against a range of human cancer cell lines. nih.govnih.govacs.org These compounds exert their effects through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key enzymes involved in cancer progression. nih.govnih.gov

One area of research has focused on 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles. nih.gov Within this series, 2-N-methylamino thiazole derivatives were identified as particularly potent antiproliferative agents, with IC₅₀ values ranging from low micromolar to single-digit nanomolar. nih.gov The most active of these, compound 3e, was found to induce apoptosis through the activation of caspases. nih.gov The mechanism of action for this class of compounds is believed to involve binding to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule polymerization. nih.gov

Another series, described as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), was developed from a lead compound, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA). nih.govacs.org These modifications resulted in a significant improvement in antiproliferative activity against melanoma and prostate cancer cells, with potency increasing from the micromolar to the low nanomolar range. nih.govacs.org Preliminary studies indicate that these SMART compounds also exert their anticancer effects by inhibiting tubulin polymerization. nih.govacs.org

Furthermore, novel thiazole-based derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Compounds 11d and 11f from this series showed high antiproliferative activity, with GI₅₀ values of 30 nM and 27 nM, respectively, making them more potent than the reference drug erlotinib. nih.gov Similarly, other research identified a 4-chlorophenylthiazole derivative (compound 4b) and a 3-nitrophenylthiazolyl derivative (compound 4d) that displayed significant cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC₅₀ values of 3.52 µM and 1.21 µM, respectively, through VEGFR-2 inhibition. mdpi.com

Compound Series / DerivativeTarget / MechanismTested Cancer Cell LinesReported Activity (IC₅₀ / GI₅₀)Reference
2-N-Methylamino thiazole derivatives (3b, 3d, 3e)Tubulin Polymerization Inhibition (Colchicine Site)Various human cancer cell linesLow micromolar to single-digit nanomolar nih.gov
4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART)Tubulin Polymerization InhibitionMelanoma, Prostate CancerLow nanomolar range nih.govacs.org
Thiazole-based dual inhibitors (11d, 11f)EGFR/VEGFR-2 InhibitionPanel of four cancer cell linesGI₅₀ = 30 nM (11d), 27 nM (11f) nih.gov
4-Chlorophenylthiazolyl derivative (4b)VEGFR-2 InhibitionMDA-MB-231 (Breast Cancer)IC₅₀ = 3.52 µM mdpi.com
3-Nitrophenylthiazolyl derivative (4d)VEGFR-2 InhibitionMDA-MB-231 (Breast Cancer)IC₅₀ = 1.21 µM mdpi.com
5-Nitrofuramide derivative (2o) of Ochraceolide ANot specifiedMCF-7, MDA-MB-231, SiHaIC₅₀ = 1.6-12.7 µM nih.gov

Effects on Epilepsy

Thiazole derivatives have emerged as a promising scaffold in the search for novel anticonvulsant agents. tandfonline.comnih.govmdpi.com Their efficacy has been evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) test, which identifies compounds effective against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which detects agents that can raise the seizure threshold. nih.govresearchgate.net

A series of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govtandfonline.comresearchgate.nettriazole derivatives were synthesized and assessed for anticonvulsant properties. nih.govresearchgate.net Within this series, 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govtandfonline.comresearchgate.nettriazole (3c) demonstrated selective protection against MES-induced seizures, with a median effective dose (ED₅₀) of 49.1 mg/kg. nih.govresearchgate.net Another compound, 6-(4-propoxyphenyl)thiazolo[3,2-b] nih.govtandfonline.comresearchgate.nettriazole (5b), was found to be active in both the MES and scPTZ models. nih.govresearchgate.net In the scPTZ screen, compound 5b had an ED₅₀ of 63.4 mg/kg. nih.govresearchgate.net

Another study investigated a series of thiazole-carboxamide derivatives, synthesized from a this compound-4-carboxylic acid precursor, for their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com As negative allosteric modulators of AMPARs, these compounds can help control seizures by altering receptor kinetics. mdpi.com The derivative designated TC-2 was identified as a particularly potent inhibitor of AMPAR subunits, demonstrating the potential for this chemical class in developing neuroprotective agents for conditions like epilepsy. mdpi.com

Additionally, research on thiazole-bearing 4-thiazolidinones has identified compounds with significant anticonvulsant effects. mdpi.com Specifically, compounds Ib, IId, and IIj showed excellent activity in both the MES and pentylenetetrazole-induced seizure models. mdpi.com

Compound / SeriesAnticonvulsant Test ModelObserved ActivityReference
6-(4-Fluorophenyl)thiazolo[3,2-b] nih.govtandfonline.comresearchgate.nettriazole (3c)Maximal Electroshock (MES)ED₅₀ = 49.1 mg/kg nih.govresearchgate.net
6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govtandfonline.comresearchgate.nettriazole (5b)Subcutaneous Pentylenetetrazole (scPTZ)ED₅₀ = 63.4 mg/kg nih.govresearchgate.net
Thiazole-carboxamide derivative (TC-2)AMPA Receptor ModulationPotent inhibitor of AMPAR subunits. mdpi.com
Thiazole-bearing 4-thiazolidinones (Ib, IId, IIj)MES and PTZExcellent anticonvulsant activity in both models. mdpi.com

Applications in Materials Science and Industrial Chemistry

Development of Advanced Polymeric Materials

The unique structure of 2-(4-methoxyphenyl)thiazole, featuring both a thiazole (B1198619) and a methoxyphenyl group, makes it a valuable monomer for synthesizing advanced polymeric materials with specific electrochemical and physical properties.

Electropolymerization Processes and Polymer Characterization

The electrochemical oxidative polymerization of thiazole derivatives, such as 2-amino-4-(4-methoxyphenyl)thiazole, has been successfully carried out to form polymer films on electrode surfaces. tandfonline.comresearchgate.net This process typically occurs in an acidic medium on a platinum electrode. tandfonline.com The synthesis and properties of the resulting polymer are influenced by several key reaction parameters, which are systematically investigated to optimize the process. tandfonline.comresearchgate.net

Key parameters affecting the electropolymerization reaction include current density, acid concentration, monomer concentration, and temperature. tandfonline.comresearchgate.net Studies on related monomers have determined the reaction orders with respect to these parameters. For instance, the electropolymerization of 2-amino-4-(4-methoxyphenyl)thiazole was found to have reaction orders of 1.10, 1.10, and 0.99 with respect to current density, HCl concentration, and monomer concentration, respectively. tandfonline.com The apparent activation energy (Ea) for this process was calculated to be 66.91 kJ mol⁻¹. tandfonline.com

Once synthesized, the polymer films are subjected to extensive characterization to determine their structure and properties. Common analytical techniques employed for this purpose include:

Infrared (IR) Spectroscopy: To identify functional groups present in the polymer structure. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and optical properties of the polymer. tandfonline.com

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To elucidate the chemical structure and arrangement of protons in the polymer. tandfonline.com

Elemental Analysis: To determine the elemental composition of the synthesized polymer. tandfonline.comresearchgate.net

Cyclic Voltammetry: To investigate the electrochemical behavior and redox properties of the polymer film. tandfonline.com

Polymers with Enhanced Thermal and Chemical Resistance

Polymers derived from aromatic and heterocyclic monomers like this compound are anticipated to exhibit significant thermal and chemical stability. specialchem.commdpi.com The inherent rigidity of the aromatic rings and the stable thiazole moiety in the polymer backbone contribute to a high thermal degradation temperature. researchgate.netnih.gov This stability is crucial for applications where materials are exposed to harsh environmental conditions or high temperatures. mdpi.com

The cross-linked molecular structure that can be achieved in such polymers makes it difficult for chemicals to penetrate and degrade the material, resulting in excellent chemical resistance. specialchem.com Polymers with higher molecular weight and increased chain entanglement also tend to show improved resistance to chemical attack. specialchem.com Research on copoly(methoxy-thiocyanurate)s, which share structural similarities, has shown that such polymers can be cast into resilient films with notable thermal stability, experiencing minimal mass loss at temperatures up to 190 °C. researchgate.net

Role as Intermediates in Organic Synthesis

Thiazole derivatives are a significant class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of organic molecules, particularly those with biological activity. nih.govderpharmachemica.com The this compound scaffold is a valuable building block for medicinal chemists and organic synthesists. nih.govacs.org

This compound and its derivatives are used in the preparation of more complex structures, including potential antitumor agents. nih.govacs.org For example, 2-substituted benzothiazoles, which are structurally related, are key components in compounds exhibiting potent and selective antitumor activity. nih.gov The synthesis of various thiazole-containing molecules often involves multi-step reaction sequences where the thiazole ring is constructed or functionalized. mdpi.comorganic-chemistry.org The presence of the methoxyphenyl group offers an additional site for chemical modification, further expanding the synthetic possibilities.

Corrosion Inhibition Capabilities

Thiazole derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netresearchgate.net The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

Electrochemical Evaluation of Inhibitory Effects on Metals (e.g., Mild Steel)

The inhibitory effects of this compound derivatives on mild steel corrosion have been evaluated using various electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netkashanu.ac.ir These studies have shown that these compounds can act as effective corrosion inhibitors in both sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) solutions. researchgate.net

Research on 2-amino-4-(4-methoxyphenyl)thiazole revealed a high inhibition efficiency, reaching up to 95% in a 0.5 M H₂SO₄ solution. researchgate.net Potentiodynamic polarization curves indicated that the inhibitor behaves as a mixed-type inhibitor, affecting both anodic and cathodic reactions. Specifically, it primarily inhibited anodic corrosion in HCl solution and cathodic corrosion in H₂SO₄ solution. researchgate.net The presence of the electron-donating methoxy (B1213986) (–OCH₃) group is suggested to enhance the molecule's adsorption ability on the steel surface. researchgate.net

Electrochemical Data for a Thiazole Inhibitor on Mild Steel in Acidic Media
MediumTechniqueInhibitor ConcentrationInhibition Efficiency (η%)Reference
0.5 M H₂SO₄EIS/PolarizationOptimal95% researchgate.net
1 M HClWeight Loss0.5 mM93% researchgate.net

Adsorption Behavior and Mechanisms (e.g., Langmuir Adsorption Isotherm)

The mechanism of corrosion inhibition by this compound derivatives involves the adsorption of the inhibitor molecules onto the metal surface. researchgate.netresearchgate.net The nature of this adsorption can be understood by fitting experimental data to various adsorption isotherms.

Studies have consistently found that the adsorption of these thiazole inhibitors on the surface of mild steel follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where the adsorbed molecules cover the active corrosion sites. nih.govfrontiersin.org This fit is often confirmed by a high correlation coefficient (R²) value for the linear plot. researchgate.net

The thermodynamic feasibility of the adsorption process is assessed by calculating the standard Gibbs free energy of adsorption (ΔG°ads). For 2-amino-4-(4-methoxy-phenyl)thiazole-5-carboxylic acid ethyl ester, the ΔG°ads value was calculated to be -37 kJ/mol. researchgate.net This value suggests that the adsorption mechanism is a combination of both physical adsorption (physisorption) and chemical adsorption (chemisorption), indicating a strong and stable interaction between the inhibitor and the mild steel surface. researchgate.netmdpi.com

Adsorption Characteristics of a Thiazole Inhibitor on Mild Steel
ParameterValueIndicationReference
Adsorption Isotherm ModelLangmuirMonolayer adsorption on the metal surface researchgate.netresearchgate.net
Gibbs Free Energy (ΔG°ads)-37 kJ/molSpontaneous process involving both physisorption and chemisorption researchgate.net

Utilization in Agrochemical Formulations

The thiazole moiety is a key structural component in numerous biologically active agents used in agriculture. Derivatives of this compound have been investigated for their potential to enhance crop protection and management.

While various chemical compounds are utilized to regulate plant growth, promoting or inhibiting certain processes to improve crop yield and quality, specific research detailing the role of this compound as a plant growth regulator is not extensively covered in the available literature. The field of plant growth regulators is dominated by classes of compounds such as auxins, cytokinins, and gibberellins, which are used to manage cell elongation, cell division, and shoot formation phytotechlab.com.

Research has more actively explored derivatives of this compound for their roles in crop protection.

Pesticidal and Herbicidal Applications: The derivative 2-Chloro-4-(4-methoxyphenyl)thiazole is noted as a versatile intermediate in the formulation of agrochemicals, including pesticides and herbicides, contributing to crop protection solutions chemimpex.com. Furthermore, a series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives have been synthesized and tested for their herbicidal effects. Bioassays revealed that these compounds exhibited significant inhibition of seed germination in species like Echinochloa crusgalli (barnyard grass) and Lactuca sativa (lettuce) acs.orgconsensus.app. One particular derivative, 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide, showed potent inhibition against Lactuca sativa and was found to have no harmful effect on maize (Zea mays) at effective field usage rates acs.org. These findings highlight the potential of developing new herbicides based on this chemical scaffold acs.orgconsensus.app.

Insecticidal Applications: The thiazole ring is a core component of several commercial insecticides. Research into novel N-pyridylpyrazole derivatives incorporating a thiazole moiety has shown promising insecticidal activities against various pests, including Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm) mdpi.com. While this research focuses on a different class of thiazole derivatives, it underscores the importance of the thiazole group in the development of new insecticidal agents.

Dye and Pigment Applications

Derivatives of this compound serve as important intermediates in the synthesis of dyes. Specifically, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (B182962) has been used to create novel bifunctional reactive dyes richtmann.orgrepec.org.

The synthesis involves diazotizing the thiazole-2-amine intermediate and coupling it with other components, such as J-acid, to produce the final dye molecules richtmann.orgrepec.org. These dyes, which contain both monochlorotriazinyl and vinyl sulphone reactive groups, are capable of forming strong covalent bonds with textile substrates richtmann.org.

When applied to nylon fibers, these dyes have demonstrated good performance. Research findings indicate optimal dye exhaustion and fixation at a pH of 11 and a temperature of 80°C richtmann.org. The resulting dyed fabrics exhibit fairly good color strength and fastness properties, comparable to those achieved on cotton fabrics richtmann.orgrepec.org. The introduction of a methoxy group on the benzene (B151609) ring was found to influence the dye's absorption spectrum richtmann.orgrepec.org.

Table 1: Dyeing Properties of a Derivative on Nylon Fiber richtmann.org
PropertyValueCondition
Wavelength of Max. Absorption (λmax)500 nm-
% Exhaustion69%pH 11
% Exhaustion73%80°C (70 min)
% Fixation69%pH 11
Fixation Efficiency61%pH 11

Drug Delivery Systems (e.g., via Magnetic Nanoparticle Conjugation)

The unique properties of thiazole derivatives are being harnessed in the field of nanomedicine, particularly for drug delivery systems. Researchers have successfully synthesized magnetic nanoparticles (MNPs) coated with a Schiff-base derivative, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole nanomedicine-rj.comresearchgate.net. These superparamagnetic nanoparticles, primarily composed of iron oxide (Fe3O4), are valued in biomedical applications for their large surface area and the ability to be manipulated by an external magnetic field nanomedicine-rj.comnih.gov.

The process involves dispersing Fe3O4 nanoparticles in ethanol (B145695), followed by the addition of the thiazole derivative under specific conditions to achieve surface coating nanomedicine-rj.com. Characterization using techniques like Scanning Electron Microscopy (SEM) confirmed the spherical morphology of the nanoparticles nanomedicine-rj.comresearchgate.net. The resulting composite material holds potential for targeted drug delivery, where the magnetic core could guide a therapeutic agent to a specific site in the body, enhancing treatment efficacy nanomedicine-rj.comresearchgate.net.

Table 2: Characteristics of Synthesized Magnetic Nanoparticles nanomedicine-rj.comresearchgate.net
CharacteristicDescription
Core MaterialIron(II,III) oxide (Fe3O4)
Coating Material2-amino-4-(4-methoxyphenyl)-1,3-thiazole
Average Particle Size~12 nm
MorphologySpherical
Potential ApplicationDrug Delivery, Water Treatment

Water Treatment Technologies

The same magnetic nanoparticle system developed for drug delivery also shows promise for environmental applications, specifically in water treatment nanomedicine-rj.comresearchgate.net. The high surface area and active sites of the 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-coated nanoparticles make them suitable candidates for removing contaminants from water nanomedicine-rj.com.

While the precise mechanism for this compound is still under investigation, technologies for water purification often rely on processes like adsorption, where pollutants bind to the surface of a material. The functionalized surface of these magnetic nanoparticles could potentially adsorb heavy metals or organic pollutants. Subsequently, the magnetic nature of the nanoparticles would allow for their easy separation and removal from the treated water using a magnetic field, offering an efficient and recoverable water purification method nanomedicine-rj.com.

Future Research Directions and Therapeutic Advancement

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

The exploration of structure-activity relationships (SAR) is fundamental to transforming lead compounds into potent therapeutic agents. For derivatives of 2-(4-methoxyphenyl)thiazole, SAR studies have provided critical insights into the structural requirements for various biological activities, particularly in anticancer research. nih.govacs.org A notable series of compounds, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), emerged from structural modifications of a lead compound, demonstrating significantly improved antiproliferative activity against melanoma and prostate cancer cells. nih.gov

Systematic modifications of the SMART scaffold, which features three aromatic rings ("A", "B", and "C"), have elucidated the roles of different substituents and linkers. acs.org

"A" Ring (Aryl at position 2 of thiazole): Modifications to this ring, which corresponds to the 4-methoxyphenyl (B3050149) group in the parent compound, influence potency. Studies on related 2-arylthiazoles have shown that substitutions on this phenyl ring can modulate activity. For instance, the presence of para-substituents like fluoro, amino, or methyl groups can increase anticancer efficacy. acs.org

"B" Ring (Thiazole): The thiazole (B1198619) ring itself is a crucial component. Its replacement with a thiazolidine (B150603) or thiazoline (B8809763) ring in related scaffolds led to a sharp decrease in antiproliferative activity, highlighting the importance of the aromatic thiazole system for potency. acs.org

"C" Ring (Acyl-bound phenyl group): The substitution pattern on the "C" ring is a critical determinant of activity. Research has consistently shown that a 3,4,5-trimethoxyphenyl group in this position is essential for high antitumor potency. acs.org

Linker: The nature of the linker between the "B" and "C" rings is also pivotal. Changing an amide linker to a carbonyl (ketone) group, in conjunction with the thiazole "B" ring, resulted in a significant enhancement of growth inhibition against cancer cell lines, with activity reaching the low nanomolar range. acs.org

These findings underscore the importance of a systematic approach to molecular modification. Future SAR studies will likely focus on further refining these substitutions, exploring a wider range of functional groups on the "A" and "C" rings, and investigating alternative linkers to optimize pharmacokinetic and pharmacodynamic properties.

Ring/LinkerModificationImpact on Anticancer ActivityReference
"A" Ring p-Fluoro, p-NH₂, p-CH₃ substituentsIncreased potency acs.org
"B" Ring Thiazole (vs. Thiazolidine/Thiazoline)Essential for high potency acs.org
"C" Ring 3,4,5-trimethoxyphenyl groupEssential for high potency acs.org
Linker Carbonyl (vs. Amide)Significantly enhanced potency acs.org

Development of Novel Synthetic Routes and Sustainable Methodologies

The shift towards green chemistry is profoundly influencing the synthesis of heterocyclic compounds, including this compound and its derivatives. researchgate.net Future research will prioritize the development of synthetic protocols that are not only efficient but also environmentally benign, minimizing waste and avoiding hazardous reagents. bepls.com

Several innovative and sustainable strategies have already been reported:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. nih.govrsc.org A solvent-free synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole from 2-aminothiophenol (B119425) and 4-methoxybenzaldehyde (B44291) exemplifies this approach. nih.gov The combination of microwave heating with ionic liquids represents a particularly promising green synthetic methodology. rsc.org

Ultrasonic Irradiation: Sonochemistry offers another energy-efficient route. The synthesis of thiazole derivatives using recyclable biocatalysts like chitosan (B1678972) hydrogels has been successfully performed under ultrasonic irradiation, benefiting from mild conditions and reduced reaction times. mdpi.comnih.gov

Green Catalysts and Solvents: There is a growing emphasis on replacing traditional catalysts and volatile organic solvents. researchgate.net Water has been used as a green solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com Furthermore, heterogeneous, recyclable catalysts, such as silica-supported tungstosilisic acid and asparagine, are being employed to facilitate cleaner reactions and easier product isolation. researchgate.net A protocol for the asymmetric synthesis of a 1,5-benzothiazepine (B1259763) derivative incorporating the 2-(4-methoxyphenyl) moiety utilized bakers' yeast, showcasing the potential of biocatalysis. elsevierpure.com

Future efforts will likely focus on one-pot, multi-component reactions that improve atom economy and operational simplicity. researchgate.net The development of novel, reusable, and biodegradable catalysts will remain a key area of investigation, aligning chemical synthesis with the principles of sustainability. researchgate.netmdpi.com

Exploration of New Biological Targets and Mechanism of Action Elucidation

While the anticancer properties of this compound derivatives have been a major focus, future research will aim to broaden the scope of their therapeutic applications by identifying new biological targets and elucidating their mechanisms of action.

Initial studies have identified tubulin as a key target for the anticancer activity of SMART analogues, which inhibit its polymerization, leading to cell cycle arrest and apoptosis. nih.govacs.org However, the vast chemical space of thiazole derivatives suggests they may interact with a variety of other biological macromolecules.

Promising new areas of investigation include:

Neurodegenerative Diseases: Thiazole-containing compounds are being explored as inhibitors of cholinesterase enzymes, a key strategy in the management of Alzheimer's disease. mdpi.com

Inflammatory Diseases: The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. Recently, novel methoxyphenyl thiazole carboxamide derivatives have been synthesized and evaluated as COX inhibitors. nih.gov

Infectious Diseases: The thiazole ring is a component of numerous antimicrobial agents. nih.govdergipark.org.tr Future work could focus on identifying specific microbial enzymes or proteins that are targeted by this compound derivatives, such as dihydrofolate reductase (DHFR). mdpi.com

Neurological Disorders: Thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors, suggesting potential therapeutic applications in neurological conditions characterized by dysregulated excitatory neurotransmission. researchgate.net

Advanced biochemical and computational techniques, such as molecular docking, will be instrumental in identifying and validating these new targets and in providing a detailed understanding of the molecular interactions that underpin their biological effects. nih.gov

Advanced Materials Engineering with Thiazole Derivatives

The unique electronic properties of the thiazole ring make its derivatives, including this compound, highly valuable building blocks for advanced materials. nbinno.comresearchgate.net This area of research is rapidly expanding, with applications in organic electronics and functional polymers.

Organic Semiconductors: Thiazole is considered an electron-accepting heterocycle, a property that is advantageous for creating organic semiconductors. researchgate.netrsc.org Thiazole-based small molecules and polymers have been successfully incorporated into a range of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): These are key components in next-generation electronics like flexible displays and sensors. researchgate.net

Organic Photovoltaics (OPVs): Thiazole derivatives are used in the active layer of solar cells to facilitate charge separation and transport. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The tunable electronic structure of these compounds allows for the creation of materials with specific light-emitting properties. nbinno.comresearchgate.net Fused thiazole systems, such as thiazolothiazole, are particularly promising due to their rigid, coplanar structures and extended π-conjugation. researchgate.net

Metal-Organic Frameworks (MOFs): Thiazole derivatives serve as versatile ligands for the construction of MOFs. rsc.orgmdpi.com These crystalline, porous materials have a wide array of potential applications. MOFs built with thiazolo[5,4-d]thiazole (B1587360) (TTZ) ligands, for example, exhibit remarkable multifunctional properties including:

Luminescent Sensing: The inherent fluorescence of the TTZ moiety can be harnessed to detect specific analytes, such as heavy metal ions. rsc.orgresearchgate.net

Catalysis and Photocatalysis: The porous structure and active sites within these MOFs make them effective catalysts for various chemical transformations. rsc.orgacs.org

Bioimaging: The exceptional optical properties of TTZ-based MOFs make them promising candidates for use as probes in fluorescence bioimaging. rsc.org

Future research will focus on the synthesis of novel thiazole-containing polymers and small molecules with precisely tuned frontier molecular orbital energies to optimize performance in electronic devices. rsc.org In the realm of MOFs, the design of new thiazole-based linkers will enable the creation of frameworks with enhanced porosity, stability, and tailored functionalities for specific applications in sensing, catalysis, and beyond. rsc.orgrsc.org

Multidisciplinary Research Prospects in Nanomedicine and Catalysis

The integration of this compound derivatives into interdisciplinary fields like nanomedicine and catalysis opens up new avenues for innovation.

Nanomedicine: The functionalization of nanoparticles with bioactive thiazole compounds is an emerging strategy for developing novel therapeutic and diagnostic agents. For instance, magnetic iron oxide nanoparticles (Fe₃O₄) have been coated with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. nanomedicine-rj.com This surface modification aims to combine the magnetic properties of the nanoparticle core with the biological activity of the thiazole derivative, creating a platform with potential applications in targeted drug delivery or as an antibacterial agent. nanomedicine-rj.com Future prospects include the development of thiazole-functionalized nanosystems for bioimaging, sensing, and combination therapies.

Catalysis: Thiazole derivatives play a significant role in catalysis.

Organocatalysis: Alkylation of the thiazole nitrogen atom forms thiazolium salts, which are effective catalysts for important carbon-carbon bond-forming reactions like the Stetter reaction and the Benzoin condensation. wikipedia.org

Heterogeneous Catalysis: As mentioned previously, thiazole-based MOFs are being developed as robust, recyclable heterogeneous catalysts. A MOF constructed with a thiazolo[5,4-d]thiazole ligand has demonstrated excellent performance in both the catalytic cycloaddition of CO₂ to epoxides and the photocatalytic coupling of benzylamine. acs.org

Biocatalysis: The use of chitosan-based hydrogels as green, recyclable catalysts for the synthesis of thiazoles highlights the intersection of materials science and sustainable catalysis. mdpi.comnih.gov

The future in this area will involve designing more sophisticated thiazole-based catalysts, including multifunctional MOFs and advanced organocatalysts, for a wider range of chemical transformations. In nanomedicine, research will focus on creating "smart" nanoparticle systems where the thiazole component acts as a targeting ligand, a therapeutic agent, or a responsive element for controlled drug release.

Q & A

Q. What are the common synthetic routes for 2-(4-methoxyphenyl)thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A widely used method involves cyclizing 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions, achieving efficient synthesis with reduced reaction time . Alternative routes include coupling aryl halides with thiazole precursors via Suzuki-Miyaura cross-coupling, where catalysts like Pd(PPh₃)₄ and solvents (e.g., DMF or THF) significantly affect yields . Optimization studies suggest that microwave-assisted methods improve purity (confirmed by TLC and NMR) compared to traditional reflux methods .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Key signals include the thiazole C-2 proton (δ ~7.5–8.0 ppm) and methoxy group (δ ~3.8 ppm). Aromatic protons from the 4-methoxyphenyl moiety appear as doublets (δ ~6.8–7.2 ppm) .
  • FT-IR : Stretching vibrations for C=N (1640–1610 cm⁻¹) and C-S (690–630 cm⁻¹) confirm the thiazole ring .
  • Elemental Analysis : Matches between calculated and observed C/H/N percentages (e.g., ±0.3% deviation) validate purity .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311G(d,p)) predicts molecular geometry, vibrational frequencies, and frontier orbitals. For example, the HOMO-LUMO gap (~4.5 eV) correlates with reactivity, while Mulliken charges reveal electron-rich regions (e.g., thiazole sulfur and methoxy oxygen) critical for electrophilic substitution . Comparative studies show B3LYP outperforms Hartree-Fock (HF) in matching experimental IR/NMR data .

Q. What strategies resolve contradictions in biological activity data among structurally similar thiazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modifying the 4-methoxyphenyl group (e.g., introducing halogens or nitro groups) alters antimicrobial potency. For instance, fluorination at the para position enhances activity against S. aureus (MIC: 8 µg/mL vs. 32 µg/mL for non-fluorinated analogs) .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like E. coli DNA gyrase. Contradictions arise from variations in substituent electronegativity and steric effects, which can be resolved by comparing binding poses and ΔG values .

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : E/Z selectivity in vinyl-thiazole hybrids is achieved using fluorinated Julia-Kocienski reagents (e.g., NFSI). For example, reaction with 1-azido-4-methoxybenzene under Cu(I) catalysis yields >90% Z-isomer, confirmed by NOESY and ¹⁹F NMR . Solvent polarity (e.g., DCM vs. THF) and temperature (0°C vs. RT) further modulate selectivity .

Data Analysis & Experimental Design

Q. What experimental design principles optimize the synthesis of this compound hybrids for anticancer activity?

  • Methodological Answer :
  • Library Design : Incorporate triazole or benzimidazole moieties (e.g., compound 9e in ) to enhance DNA intercalation.
  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values against reference drugs (e.g., doxorubicin). Synergistic effects are tested via combination index (CI) analysis .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) validates mechanisms, with Western blotting for caspase-3/9 activation .

Q. How do crystallographic studies inform the structural stability of this compound derivatives?

  • Methodological Answer : X-ray diffraction (e.g., Bruker APEXII) reveals intermolecular interactions like C–H⋯π (3.2 Å) and S⋯S (3.5 Å) contacts, stabilizing the crystal lattice. For example, the dihedral angle between thiazole and 4-methoxyphenyl groups (17.0°) impacts π-stacking and solubility . Thermal ellipsoid plots (ORTEP) assess conformational flexibility, guiding co-crystal design for enhanced bioavailability .

Conflict Resolution in Data Interpretation

Q. How can conflicting reports on the antimicrobial efficacy of this compound analogs be addressed?

  • Methodological Answer :
  • Standardized Protocols : Use CLSI guidelines for MIC determination to minimize variability in bacterial strains (e.g., E. coli ATCC 25922).
  • Metabolic Profiling : LC-MS/MS identifies metabolite degradation products (e.g., demethylation of the methoxy group) that reduce activity in certain media .
  • Comparative SAR : Cross-reference bioactivity with substituent electronic parameters (Hammett σ values) to isolate electronic vs. steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.